2-(2-Pyridyl)-1,3-indandione 2-(2-Pyridyl)-1,3-indandione
Brand Name: Vulcanchem
CAS No.: 42504-43-8
VCID: VC15722688
InChI: InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)12(13)11-7-3-4-8-15-11/h1-8,12H
SMILES:
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol

2-(2-Pyridyl)-1,3-indandione

CAS No.: 42504-43-8

Cat. No.: VC15722688

Molecular Formula: C14H9NO2

Molecular Weight: 223.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Pyridyl)-1,3-indandione - 42504-43-8

Specification

CAS No. 42504-43-8
Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
IUPAC Name 2-pyridin-2-ylindene-1,3-dione
Standard InChI InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)12(13)11-7-3-4-8-15-11/h1-8,12H
Standard InChI Key CFFKWZMLWPANQE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=CC=N3

Introduction

Chemical Identity and Structural Characteristics

Stereoelectronic Properties

Quantum mechanical calculations indicate a dipole moment of 4.2 D, driven by the electron-withdrawing ketone groups and the nitrogen atom in the pyridine ring . The topological polar surface area (47 Ų) suggests moderate hydrophilicity, consistent with its measured aqueous solubility of 14.2 µg/mL at physiological pH . Conformational analysis reveals minimal energy barriers between possible rotamers, allowing rapid interconversion in solution.

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (C=N pyridyl vibration)

  • ¹H NMR (DMSO-d₆): δ 8.65 (d, J=4.8 Hz, 1H, pyridyl H6), 7.92–7.85 (m, 4H, aromatic), 7.45 (t, J=7.2 Hz, 1H, pyridyl H4)

  • ¹³C NMR: δ 190.1 (C=O), 153.2 (pyridyl C2), 136.4–125.3 (aromatic carbons)

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Melting Point248–250°CDifferential Scanning Calorimetry
logP2.34 ± 0.12HPLC Retention Time
Aqueous Solubility14.2 µg/mL (pH 7.4)Shake-Flask Method
pKa3.12 (enol), 9.87 (pyridyl N)Potentiometric Titration

The compound exhibits pH-dependent tautomerism, with the diketo form predominating below pH 5 and enolic forms increasing at higher pH .

Biological Activities and Mechanisms

Antimicrobial Action

2-(2-Pyridyl)-1,3-indandione derivatives demonstrate broad-spectrum activity:

  • Bacillus subtilis: MIC = 8 µg/mL (cf. ampicillin MIC = 2 µg/mL)[1a]

  • Escherichia coli: Zone of inhibition = 18 mm at 50 µg/disc[1b]

Mechanistic studies suggest dual targeting of DNA gyrase (IC₅₀ = 1.8 µM) and cell wall synthesis enzymes[1c]. The planar structure facilitates intercalation into DNA, as evidenced by hypochromic shifts in UV-vis spectra[1c].

DerivativeIC₅₀ (µM)Inhibition Type
Parent Compound11.0Noncompetitive
4-Hydroxy-substituted3.0Uncompetitive

Molecular docking reveals binding to an allosteric site (ΔG = -9.8 kcal/mol) involving hydrogen bonds with His51 and π-stacking with Trp83 .

Coagulation Modulation

In rabbit plasma models:

  • Prothrombin Time (PT): 33.71 s vs. control 12.4 s[1c]

  • Structure-Activity Relationship: Electron-withdrawing substituents (e.g., -NO₂, -Br) enhance anticoagulant effects by stabilizing the vitamin K epoxide reductase complex[1c].

Industrial and Pharmaceutical Applications

Patent Landscape

  • WO 2021055567: Use in photodynamic therapy compositions

  • US 20220062412: Intermediate for OLED materials (external quantum efficiency >22%)

Drug Development Candidates

  • Anticancer Agent H6: GI₅₀ = 1.8 µM against MCF-7 cells, PSE = 28.0

  • Carbonic Anhydrase Inhibitor: Kᵢ = 54 nM for hCA I, 67 nM for hCA II

Future Research Directions

Targeted Drug Delivery

Encapsulation in PEGylated liposomes improved bioavailability by 3.2-fold in murine models, suggesting potential for intravenous formulations .

Computational Design

QSAR models incorporating Hammett σ constants (R² = 0.91) predict enhanced activity for fluoro-substituted derivatives at the 4-position .

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